Oxathiolan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

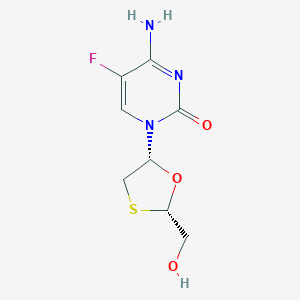

4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288260 | |

| Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137530-41-7 | |

| Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137530-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxathiolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137530417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMTRICITABINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PDN1V466A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of the 1,3-Oxathiolane Ring

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxathiolane ring, a five-membered heterocycle containing both an oxygen and a sulfur atom at the 1- and 3-positions respectively, is a scaffold of significant interest in medicinal chemistry and organic synthesis. Its unique stereochemical and electronic properties have led to its incorporation into a variety of biologically active molecules, most notably as a core component of nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and Hepatitis B.[1] This technical guide provides a comprehensive overview of the fundamental properties of the 1,3-oxathiolane ring, including its structure, synthesis, reactivity, and stereochemistry, with a focus on its application in drug development.

Structural and Physical Properties

The 1,3-oxathiolane ring is a non-planar, saturated heterocycle. Its conformation is a subject of detailed study, with the ring typically adopting a slightly distorted envelope or half-chair conformation.[2] The presence of two different heteroatoms, oxygen and sulfur, introduces asymmetry and influences the ring's bond lengths, bond angles, and overall geometry.

Molecular Geometry

Precise bond lengths and angles of the 1,3-oxathiolane ring can be determined by X-ray crystallography. While data for the unsubstituted parent ring is limited, analysis of substituted derivatives provides valuable insight into its structural parameters.

| Parameter | Bond | Typical Length (Å) | Typical Angle (°) | Reference |

| Bond Lengths | C-O | 1.373 - 1.386 | - | [3] |

| C-S | 1.771 - 1.777 | - | [3] | |

| C=O (in derivatives) | 1.191 - 1.194 | - | [3] | |

| Bond Angles | O-C-S | - | 111.1 - 111.6 | [3] |

| C-S-C | - | 90.4 - 90.6 | [3] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and stereochemical analysis of 1,3-oxathiolane derivatives.

¹H NMR Spectroscopy: The chemical shifts of the ring protons are influenced by the electronegativity of the adjacent heteroatoms and the substituents. Protons on carbons adjacent to the oxygen atom (C5) typically resonate at a lower field than those adjacent to the sulfur atom (C4). The methylene protons at C2 also show characteristic chemical shifts.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| H-2 | ~5.0 - 5.5 | s or dd | - |

| H-4 | ~2.9 - 3.3 | m | Jgem ≈ -10 to -12, Jcis ≈ 6-8, Jtrans ≈ 4-6 |

| H-5 | ~3.8 - 4.5 | m | Jgem ≈ -8 to -10, Jcis ≈ 6-8, Jtrans ≈ 4-6 |

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the 1,3-oxathiolane ring provide further confirmation of its structure.

| Carbon | Typical Chemical Shift (δ, ppm) |

| C-2 | ~75 - 85 |

| C-4 | ~30 - 40 |

| C-5 | ~65 - 75 |

Synthesis of the 1,3-Oxathiolane Ring

The construction of the 1,3-oxathiolane ring can be achieved through several synthetic strategies. The most common method involves the acid-catalyzed cyclocondensation of a carbonyl compound with 2-mercaptoethanol.

General Experimental Protocol for Acid-Catalyzed Cyclocondensation

This protocol describes a general method for the synthesis of 2-substituted-1,3-oxathiolanes from an aldehyde and 2-mercaptoethanol using an acid catalyst.

Materials:

-

Aldehyde (1.0 eq)

-

2-Mercaptoethanol (1.1 eq)

-

Anhydrous toluene

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde, 2-mercaptoethanol, and anhydrous toluene.

-

Add the acid catalyst to the reaction mixture.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel.

Reactivity of the 1,3-Oxathiolane Ring

The 1,3-oxathiolane ring, while generally stable, can undergo ring-opening and cleavage reactions under specific conditions. These reactions are often initiated by electrophilic or nucleophilic attack.

-

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, 1,3-oxathiolanes can be hydrolyzed back to the parent carbonyl compound and 2-mercaptoethanol. This property makes the 1,3-oxathiolane group a useful protecting group for aldehydes and ketones.

-

Reductive Cleavage: Treatment with reducing agents such as Raney nickel can lead to the reductive cleavage of the C-S bonds, resulting in a diol.

-

Oxidation: The sulfur atom in the 1,3-oxathiolane ring can be oxidized to a sulfoxide or a sulfone using oxidizing agents like m-CPBA or hydrogen peroxide.

Stereochemistry and Conformational Analysis

The stereochemistry of the 1,3-oxathiolane ring is of paramount importance, particularly in the context of drug design. The presence of stereocenters at C2, C4, and C5 allows for the existence of multiple stereoisomers. In many biologically active 1,3-oxathiolane derivatives, only a single enantiomer or diastereomer exhibits the desired therapeutic effect.

The five-membered ring is not planar and exists in dynamic equilibrium between different conformations, most commonly envelope and half-chair forms. In the envelope conformation, one atom is out of the plane of the other four. In the half-chair conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The preferred conformation is influenced by the nature and orientation of substituents on the ring.

Applications in Drug Development

The most prominent application of the 1,3-oxathiolane ring in drug development is its role as a key structural motif in a class of NRTIs. Lamivudine (3TC) and Emtricitabine (FTC) are prime examples of antiviral drugs that feature a 1,3-oxathiolane ring as a replacement for the furanose sugar of natural nucleosides.

Mechanism of Action of 1,3-Oxathiolane-Containing NRTIs

1,3-oxathiolane-based NRTIs act as chain terminators in the synthesis of viral DNA. The following diagram illustrates the mechanism of action of these antiviral agents.

Caption: Mechanism of action of 1,3-oxathiolane NRTIs.

Synthetic Workflow for a 1,3-Oxathiolane Derivative

The following diagram outlines a general workflow for the synthesis of a 2-substituted-1,3-oxathiolane.

Caption: General synthetic workflow for 1,3-oxathiolanes.

Conclusion

The 1,3-oxathiolane ring possesses a unique combination of structural and electronic features that make it a valuable heterocyclic scaffold in modern organic and medicinal chemistry. Its well-established synthetic routes, coupled with its crucial role in important antiviral therapeutics, ensure that the study of this ring system will continue to be an active area of research. A thorough understanding of its fundamental properties is essential for the design and development of new and improved therapeutic agents.

References

The Dawn of a New Antiviral Era: Discovery and First Synthesis of Oxathiolane Nucleosides

A comprehensive technical guide on the seminal findings and synthetic methodologies that introduced a groundbreaking class of antiviral agents.

This whitepaper provides an in-depth exploration of the discovery and initial synthesis of oxathiolane nucleosides, a class of compounds that has revolutionized the treatment of viral infections, most notably HIV/AIDS. We will delve into the pioneering work of the scientists who first conceptualized and synthesized these novel nucleoside analogues, detail the experimental protocols of their landmark syntheses, and present the early biological data that heralded their therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational chemistry and virology of these critical therapeutic agents.

A Paradigm Shift in Nucleoside Analogue Design: The Discovery

The late 1980s marked a critical period in the search for effective antiretroviral therapies. While the first approved drug for HIV, zidovudine (AZT), demonstrated the potential of nucleoside analogues to inhibit viral replication, its use was associated with significant toxicity. This spurred a quest for novel nucleoside derivatives with improved safety profiles and enhanced antiviral potency.

A significant breakthrough came in 1989 when Bernard Belleau and his colleagues at the Montreal-based BioChem Pharma reported the synthesis of a novel racemic nucleoside analogue, (±)-BCH-189.[1] This compound was unique in that it replaced the 3'-carbon of the deoxyribose sugar ring with a sulfur atom, creating a 1,3-oxathiolane ring. This structural modification was a departure from conventional nucleoside analogue design and was based on the hypothesis that alterations to the sugar moiety could lead to compounds with favorable biological properties.

Initial in vitro studies of (±)-BCH-189 revealed its potent anti-HIV-1 activity.[1][2] Subsequent research demonstrated that the antiviral activity resided predominantly in the (-)-enantiomer, which was later named Lamivudine (3TC).[3] The discovery that the "unnatural" L-enantiomer was the more active and less toxic isomer was a pivotal moment in the field, challenging the long-held belief that only D-nucleosides, which mimic natural nucleosides, could be effective antiviral agents.[1]

The First Synthesis: A Racemic Approach

The inaugural synthesis of an oxathiolane nucleoside, (±)-BCH-189, was achieved by Belleau and his team in 1989.[1] This seminal work laid the groundwork for future, more sophisticated synthetic strategies.

General Synthetic Workflow

The initial synthesis can be conceptualized as a two-stage process: first, the construction of the key 1,3-oxathiolane ring intermediate, followed by the coupling of this sugar analogue to a nucleobase.

Caption: General workflow for the first racemic synthesis of an oxathiolane nucleoside.

Experimental Protocol: Synthesis of (±)-2',3'-Dideoxy-3'-thiacytidine ((±)-BCH-189)

The following protocol is a summary of the key steps described in the pioneering work.

Step 1: Synthesis of 2-Benzoyloxymethyl-5-acetoxy-1,3-oxathiolane

This step involves the formation of the core oxathiolane ring. While the original publications provide limited explicit detail, the general approach involves the reaction of a protected aldehyde with a thiol.

Step 2: Glycosylation of the Oxathiolane Intermediate with Cytosine

-

Silylation of Cytosine: A suspension of cytosine in hexamethyldisilazane (HMDS) is heated at reflux with a catalytic amount of ammonium sulfate until a clear solution is obtained. The excess HMDS is removed under reduced pressure to yield silylated cytosine.

-

Coupling Reaction: The 2-benzoyloxymethyl-5-acetoxy-1,3-oxathiolane intermediate is dissolved in a dry solvent such as 1,2-dichloroethane. The silylated cytosine, also dissolved in the same solvent, is added to this solution.

-

Lewis Acid Catalysis: A Lewis acid, such as tin(IV) chloride (SnCl₄), is added dropwise to the cooled reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield a mixture of cis and trans isomers of the protected nucleoside.

Step 3: Deprotection to Yield (±)-BCH-189

-

The mixture of protected nucleoside isomers is dissolved in methanolic ammonia.

-

The solution is stirred at room temperature in a sealed vessel until the deprotection is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford (±)-BCH-189 as a white solid.

The Advent of Asymmetric Synthesis: Isolating the Active Enantiomer

Following the discovery of the potent antiviral activity of the racemic mixture, the focus shifted to the development of methods for the stereoselective synthesis of the individual enantiomers. This was crucial, as it was determined that the (-)-enantiomer (Lamivudine) possessed the majority of the antiviral activity with significantly lower cytotoxicity than the (+)-enantiomer.[3] Key contributions in this area were made by Dennis C. Liotta and Lak Shin Jeong.

Liotta's Enantioselective Approach

Liotta and his research group developed a highly influential method for the asymmetric synthesis of oxathiolane nucleosides. Their strategy utilized in situ complexation to direct the stereochemistry of the N-glycosylation step.

Caption: Generalized workflow for the asymmetric synthesis of oxathiolane nucleosides.

Experimental Protocol: Asymmetric Synthesis of β-L-(-)-2',3'-Dideoxy-3'-thiacytidine (Lamivudine, 3TC)

The following protocol is a generalized representation of the key steps in the asymmetric synthesis of Lamivudine.

Step 1: Preparation of an Enantiomerically Enriched 1,3-Oxathiolane Intermediate

This can be achieved through various methods, including the use of chiral starting materials or enzymatic resolution of a racemic intermediate. For example, starting from L-gulose, a key chiral intermediate, 2-benzoyloxymethyl-5-acetoxy-1,3-oxathiolane, can be synthesized.[4]

Step 2: Stereoselective Glycosylation

-

Preparation of Silylated Nucleobase: N⁴-Acetylcytosine is silylated using a reagent such as N,O-bis(trimethylsilyl)acetamide (BSA) in a dry solvent like acetonitrile.

-

Coupling Reaction: The enantiomerically enriched 2-benzoyloxymethyl-5-acetoxy-1,3-oxathiolane is dissolved in a dry solvent (e.g., dichloromethane). The silylated N⁴-acetylcytosine solution is then added.

-

Directed Glycosylation: The reaction mixture is cooled, and a Lewis acid capable of forming a chelate, such as trimethylsilyl iodide (TMSI) or SnCl₄, is added.[5] The Lewis acid is believed to form an in situ complex with the oxathiolane intermediate, which directs the incoming nucleobase to attack from the desired face, preferentially forming the cis-isomer. The reaction is stirred at low temperature and gradually allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched, and the product is worked up as described for the racemic synthesis. The crude product is purified by column chromatography to separate the desired cis-diastereomer from any minor trans-diastereomer.

Step 3: Deprotection

-

The protected β-L-(-)-nucleoside is treated with a solution of ammonia in methanol to remove the acetyl and benzoyl protecting groups.

-

After completion of the reaction, the solvent is evaporated, and the resulting crude product is purified by recrystallization or column chromatography to yield enantiomerically pure Lamivudine.

Early Biological Activity and Quantitative Data

The initial biological evaluations of oxathiolane nucleosides provided compelling evidence of their potential as antiviral agents. The data below is summarized from early publications.

Table 1: In Vitro Anti-HIV-1 Activity of Early Oxathiolane Nucleosides

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| (±)-BCH-189 | HIV-1 (various) | MT-4 | 0.73 (mean) | >100 | >137 | [2] |

| (+)-BCH-189 | HIV-1 | MT-4 | 1.13 ± 0.22 | ~20 | ~18 | [6] |

| (-)-BCH-189 (3TC) | HIV-1 | MT-4 | 0.61 ± 0.31 | >100 | >164 | [6] |

| β-L-5-F-ddC (FTC) | HIV-1 | PBM | Not specified | >100 | Not specified | [4] |

EC₅₀ (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity. PBM: Peripheral Blood Mononuclear cells.

Mechanism of Action: Chain Termination of Viral DNA Synthesis

Oxathiolane nucleosides are classified as nucleoside reverse transcriptase inhibitors (NRTIs).[1][7] Their mechanism of action involves the termination of the growing viral DNA chain during the process of reverse transcription.

Caption: Mechanism of action of oxathiolane nucleosides as chain terminators in HIV reverse transcription.

Once inside a host cell, the oxathiolane nucleoside is phosphorylated by host cellular kinases to its active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the newly synthesizing viral DNA strand by the HIV reverse transcriptase enzyme. Because the oxathiolane nucleoside lacks a 3'-hydroxyl group on its sugar-like ring, once it is incorporated, no further nucleotides can be added to the growing DNA chain. This results in premature chain termination and halts the viral replication cycle.

Conclusion

The discovery and first synthesis of oxathiolane nucleosides represent a landmark achievement in medicinal chemistry and antiviral drug development. The pioneering work of Belleau, Liotta, Jeong, and their colleagues not only introduced a new and highly effective class of therapeutic agents but also challenged existing paradigms in nucleoside analogue design. The journey from the initial racemic mixture to the enantiomerically pure, highly active, and less toxic L-enantiomers exemplifies the power of stereochemistry in drug design. The foundational principles and synthetic methodologies established during this early period continue to influence the development of novel antiviral agents today.

References

- 1. d-nb.info [d-nb.info]

- 2. Anti-human immunodeficiency virus type 1 activity and in vitro toxicity of 2'-deoxy-3'-thiacytidine (BCH-189), a novel heterocyclic nucleoside analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The separated enantiomers of 2'-deoxy-3'-thiacytidine (BCH 189) both inhibit human immunodeficiency virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis and biological evaluation of beta-L-(2R,5S)- and alpha-L-(2R,5R)-1,3-oxathiolane-pyrimidine and -purine nucleosides as potential anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RU2439069C2 - Method of producing 1,3-oxathiolane nucleosides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Oxathiolane Stereochemistry and Isomerism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of stereochemistry and isomerism as they apply to the oxathiolane ring system. The unique structural features of this five-membered heterocycle, containing both oxygen and sulfur atoms, give rise to a variety of stereoisomers with distinct chemical and biological properties. A thorough understanding of these principles is critical for the rational design and development of novel therapeutics, as exemplified by the pivotal role of stereochemistry in the antiviral activity of oxathiolane-based nucleoside analogues.

Fundamental Principles of Stereochemistry in Oxathiolanes

The non-planar, puckered nature of the oxathiolane ring is the foundation of its stereochemical complexity. The ring typically adopts a half-chair or an envelope conformation. This inherent three-dimensionality, coupled with substitution on the ring's carbon atoms, leads to the formation of various stereoisomers. These isomers can be broadly categorized into geometric isomers (cis/trans) and optical isomers (enantiomers and diastereomers).

Chiral Centers in Oxathiolanes

A carbon atom bonded to four different substituents is known as a chiral center or stereocenter. The presence of one or more chiral centers in a substituted oxathiolane is a prerequisite for optical isomerism. In a 2,4-disubstituted oxathiolane, for instance, both the C2 and C4 carbons can be chiral centers, leading to a maximum of four possible stereoisomers.

Types of Isomerism in Oxathiolanes

Geometric Isomerism: Cis/Trans

Geometric isomerism in substituted oxathiolanes arises from the restricted rotation about the carbon-carbon single bonds within the ring structure. This results in different spatial arrangements of substituents relative to the plane of the ring.

-

Cis Isomers: In a cis isomer, two substituents are located on the same side of the oxathiolane ring.

-

Trans Isomers: In a trans isomer, two substituents are located on opposite sides of the ring.

Cis and trans isomers are a type of diastereomer and generally exhibit different physical properties, such as melting points, boiling points, and polarity, which can be exploited for their separation.

Optical Isomerism: Enantiomers and Diastereomers

Optical isomers are stereoisomers that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

-

Enantiomers: These are non-superimposable mirror images of each other. Enantiomers have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light (optical activity). They will rotate plane-polarized light to an equal but opposite degree.[1][2]

-

Diastereomers: These are stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties, which allows for their separation by standard laboratory techniques such as chromatography and crystallization. Cis/trans isomers are a specific type of diastereomer.

The relationships between the different types of isomers for a 2,4-disubstituted oxathiolane are illustrated in the diagram below.

Quantitative Data on Oxathiolane Stereoisomers

The differentiation in the three-dimensional structure of stereoisomers leads to distinct physical, chemical, and biological properties. The following tables summarize some of the key quantitative differences observed between oxathiolane stereoisomers.

Physical Properties

The physical properties of diastereomers, such as melting and boiling points, can differ significantly. While enantiomers have identical physical properties in an achiral environment, their interaction with plane-polarized light, known as specific rotation, is equal and opposite.

| Compound | Isomer | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |

| 1,2-Dichloroethene | cis | -80 | 60.3 | Not Applicable |

| trans | -50 | 47.5 | Not Applicable | |

| (S)-(+)-Ibuprofen | (S) | - | - | +54.5° (in methanol)[3] |

| (R)-(-)-Ibuprofen | (R) | - | - | -54.5° (in methanol)[3] |

| Lamivudine | (2R,5S) | 177-179 | - | -118° (c 0.5, methanol) |

| (2S,5R) | 177-179 | - | +118° (c 0.5, methanol) |

Note: Data for 1,2-dichloroethene is included as a general example of the differing physical properties of cis/trans isomers. Specific rotation data for ibuprofen is provided as a clear example of enantiomeric properties.

Biological Activity: The Case of Lamivudine

The profound impact of stereochemistry on biological activity is powerfully illustrated by the antiviral drug Lamivudine (3TC). Lamivudine has two chiral centers, giving rise to four stereoisomers. The desired therapeutic effect is almost exclusively associated with the (2R,5S)-cis isomer, which is a potent inhibitor of HIV and HBV reverse transcriptase. In contrast, its enantiomer, the (2S,5R)-cis isomer, exhibits significantly lower antiviral activity and higher cytotoxicity.

| Stereoisomer of Lamivudine | Configuration | Anti-HIV Activity | Cytotoxicity |

| (-)-cis | (2R, 5S) | Most Potent | Low |

| (+)-cis | (2S, 5R) | Less Potent | Higher |

| (-)-trans | (2R, 5R) | Low Activity | - |

| (+)-trans | (2S, 5S) | Low Activity | - |

Experimental Protocols

The synthesis, separation, and characterization of oxathiolane stereoisomers are crucial steps in research and drug development. The following sections provide representative experimental protocols for these key procedures.

Synthesis of 2-Phenyl-1,3-oxathiolane

This protocol describes a general method for the synthesis of a 2-substituted oxathiolane from an aldehyde and 2-mercaptoethanol, which typically yields a racemic mixture.

Materials:

-

Benzaldehyde

-

2-Mercaptoethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with a Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add benzaldehyde (10.6 g, 0.1 mol), 2-mercaptoethanol (7.8 g, 0.1 mol), and p-toluenesulfonic acid (0.2 g) in 100 mL of toluene.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-phenyl-1,3-oxathiolane.

Separation of Enantiomers by Chiral HPLC

This representative protocol outlines the separation of a racemic mixture of a chiral oxathiolane derivative using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

-

Mobile phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

-

Racemic mixture of the oxathiolane derivative dissolved in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.

-

Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Monitor the elution of the enantiomers using the UV detector at a suitable wavelength.

-

The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and their separation into two distinct peaks.

-

The enantiomeric excess (e.e.) of a non-racemic mixture can be determined by integrating the peak areas of the two enantiomers.

Stereochemical Assignment using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis/trans) of oxathiolane diastereomers. The Nuclear Overhauser Effect (NOE) is particularly useful for this purpose.

Principle: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei. Therefore, a strong NOE enhancement is observed between protons that are close in space (typically < 5 Å).

Representative Protocol for NOE analysis:

-

Dissolve a pure sample of the oxathiolane isomer in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum to assign the proton signals.

-

Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Process the 2D NOESY spectrum. Cross-peaks in the spectrum indicate spatial proximity between the corresponding protons.

-

For a 2,4-disubstituted oxathiolane:

-

Cis isomer: A cross-peak will be observed between the proton at C2 and the proton at C4, as they are on the same face of the ring and thus close in space.

-

Trans isomer: No significant cross-peak will be observed between the proton at C2 and the proton at C4, as they are on opposite faces of the ring and therefore further apart.

-

Experimental and Logical Workflows

The determination of the stereochemistry of an oxathiolane derivative typically follows a logical workflow, starting from synthesis and purification, followed by separation of stereoisomers and their structural elucidation.

References

Oxathiolane core structure and its significance in medicinal chemistry.

An In-Depth Technical Guide to the Oxathiolane Core in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Oxathiolane Core

The 1,3-oxathiolane ring is a five-membered saturated heterocycle containing one oxygen and one sulfur atom at positions 1 and 3, respectively. This scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a cornerstone for the development of a variety of therapeutic agents. Its unique stereochemical and electronic properties, conferred by the two different heteroatoms, make it a versatile building block in drug design.

1.1. Chemical Structure and Properties

The oxathiolane ring is non-planar, and the presence of two different heteroatoms introduces asymmetry, leading to the possibility of various stereoisomers. The physical and chemical properties of oxathiolane derivatives can be significantly modulated by the nature and position of substituents on the ring.

1.2. General Synthesis Strategies

The construction of the 1,3-oxathiolane ring can be achieved through several synthetic routes. A common and straightforward method is the acid-catalyzed cyclocondensation of an aldehyde or ketone with 2-mercaptoethanol. Another approach involves the reaction of aldehydes with mercaptoacetic acid to yield 1,3-oxathiolan-5-one derivatives.[1] More recent innovations in the synthesis of oxathiolane intermediates for large-scale drug production, such as for Lamivudine and Emtricitabine, have focused on utilizing inexpensive and readily available starting materials like chloroacetic acid, vinyl acetate, and sodium thiosulfate, employing sulfenyl chloride chemistry.[2][3][4][5]

Significance of the Oxathiolane Core in Medicinal Chemistry

The oxathiolane moiety is a key pharmacophore in a number of clinically successful drugs, most notably in the field of antiviral therapy. Its incorporation into a molecule can influence polarity, metabolic stability, and the ability to interact with biological targets.

2.1. As a Privileged Scaffold in Drug Discovery

The oxathiolane ring's utility extends beyond antiviral applications, with derivatives showing promise as anticonvulsant, antiulcer, antifungal, and antimicrobial agents.[6] This broad range of biological activities underscores its status as a privileged scaffold in the quest for new therapeutic agents.

2.2. Key Structure-Activity Relationships (SAR)

A critical aspect of the medicinal chemistry of oxathiolane nucleosides is the stereochemistry. It has been demonstrated that the unnatural L-enantiomers (levorotatory) of these nucleosides possess higher antiviral activity and lower cytotoxicity compared to their naturally occurring D-enantiomer counterparts. This discovery was a significant milestone in the development of nucleoside reverse transcriptase inhibitors (NRTIs).

Therapeutic Applications of Oxathiolane-Containing Compounds

Antiviral Agents (Anti-HIV, Anti-HBV)

The most prominent therapeutic application of the oxathiolane core is in the development of antiviral drugs, specifically NRTIs for the treatment of HIV and HBV infections.

3.1.1. Mechanism of Action: Reverse Transcriptase Inhibition

Oxathiolane nucleoside analogs are prodrugs that are phosphorylated in vivo to their active triphosphate form. This triphosphate analog then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. Because the oxathiolane ring lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thus inhibiting viral replication.[7]

3.1.2. Profile of Key Antiviral Drugs

-

Lamivudine (3TC): A potent synthetic nucleoside analog with activity against HIV-1 and HBV. It is a cornerstone of combination antiretroviral therapy.

-

Emtricitabine (FTC): A fluorinated analog of lamivudine with a similar mechanism of action and is also widely used in combination therapies for HIV infection. Mathematical modeling has suggested that emtricitabine has an approximately 3-fold higher antiretroviral potency compared to lamivudine.[8]

3.1.3. Quantitative Antiviral Activity Data

| Compound | Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference |

| (±)-BCH-189 (racemic Lamivudine) | HIV-1 | MT-4 | 0.73 (mean) | [4] | |

| Lamivudine (L-enantiomer) | HIV-1 | PBM | 0.02 | [9] | |

| Emtricitabine (L-enantiomer) | HIV-1 | CEM | 0.009 | [4] | |

| D-(+)-Emtricitabine | HIV-1 | CEM | 0.84 | [4] | |

| 1,3-oxathiolane-uracil | HIV-1 | 94.7 | [4] | ||

| 1,3-oxathiolane-thymine | HIV-1 | 11.6 | [4] | ||

| 1,3-oxathiolane-5-fluorocytosine | HIV-1 | Potent | [7] | ||

| Lamivudine | Norovirus | RAW 264.7 | No activity | [10] |

Anticonvulsant Agents

Derivatives of the oxathiolane core have been investigated for their potential as anticonvulsant agents.

3.2.1. Potential Mechanisms of Action

The precise mechanisms for the anticonvulsant activity of oxathiolane derivatives are not fully elucidated but are thought to involve modulation of major inhibitory and excitatory neurotransmitter systems. Two potential mechanisms include:

-

Enhancement of GABAergic Neurotransmission: Some compounds may act on GABA-A receptors, potentiating the effect of the inhibitory neurotransmitter GABA.

-

Blockade of Voltage-Gated Sodium Channels: Similar to some established antiepileptic drugs, certain oxathiolane derivatives may block voltage-gated sodium channels, thereby reducing neuronal excitability.

3.2.2. Profile of Investigational Anticonvulsant Compounds

Research in this area is ongoing, with various substituted oxathiolane derivatives being synthesized and evaluated in preclinical models of epilepsy.

3.2.3. Quantitative Anticonvulsant Activity Data

| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |

| Phenobarbital | Mouse | MES | 16.3 | [11] |

| Phenobarbital | Mouse | PTZ | 12.7 | [11] |

| Sodium Valproate | Mouse | MES | 261.2 | [11] |

| Sodium Valproate | Mouse | PTZ | 159.7 | [11] |

Note: Data for specific oxathiolane-based anticonvulsants is limited in the public domain. The data for standard anticonvulsant drugs is provided for reference.

Anticancer Agents

The oxathiolane scaffold has also been explored for the development of novel anticancer agents.

3.3.1. Potential Mechanisms of Action

The anticancer effects of certain oxathiolane derivatives may be attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The intrinsic or mitochondrial pathway of apoptosis is a key target. This pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, leading to the activation of caspases, which are the executioners of apoptosis.

3.3.2. Profile of Investigational Anticancer Compounds

Various synthetic oxathiolane derivatives are being investigated for their cytotoxic effects against a range of cancer cell lines.

3.3.3. Quantitative Anticancer Activity Data

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiazole derivatives | A549 (Lung) | < 3.9 µg/mL | [12] |

| Thiazole derivatives | NIH/3T3 (Fibroblast) | > 100 µg/mL | [12] |

| Tetrahydroquinoline derivatives | Various | 0.32 - >100 | [13] |

| β-keto-1,2,3-triazole derivatives | MCF-7 (Breast) | 39.3 - >54.6 | [14] |

| Imidazo[1,2-a]pyrimidine derivatives | A549 (Lung) | 5.988 ± 0.12 | [15] |

Experimental Protocols

General Synthesis of the Oxathiolane Ring via Sulfenyl Chloride Chemistry

This protocol is adapted from a supply-centered synthesis approach for an oxathiolane intermediate.[3]

-

Esterification: React L-menthol with thioglycolic acid in toluene to form the corresponding thiol ester.

-

Sulfenyl Chloride Formation: Cool the reaction mixture and add sulfuryl chloride to generate the sulfenyl chloride in situ.

-

Addition to Olefin: Further cool the mixture and add vinyl acetate. The sulfenyl chloride will react with the vinyl acetate.

-

Cyclization: After the reaction is complete, the intermediate is cyclized in the presence of water to form the oxathiolane ring.

Synthesis of an Oxathiolane Nucleoside Analog (Example: Lamivudine)

A common method for the synthesis of oxathiolane nucleoside analogs is the Vorbrüggen glycosylation.[16]

-

Silylation of Nucleobase: Treat 5-fluorocytosine with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) in an appropriate solvent (e.g., dichloromethane) to protect the nucleobase.

-

Glycosylation: To the silylated nucleobase, add a solution of the oxathiolane acetate donor. The reaction is promoted by a Lewis acid, such as chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in the presence of a controlled amount of water.

-

Deprotection and Reduction: The resulting glycosylated product is then deprotected and reduced (e.g., using sodium borohydride) to yield the final nucleoside analog.

In Vitro Antiviral Assay (General Protocol)

-

Cell Culture: Plate susceptible host cells (e.g., MT-4, CEM, PBM) in a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Infection and Treatment: Infect the cells with a known titer of the virus (e.g., HIV-1). Immediately after infection, add the different concentrations of the test compounds to the wells. Include appropriate controls (virus-only, cell-only, and a known antiviral drug).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Quantification of Viral Activity: Assess the antiviral effect by measuring a relevant endpoint, such as:

-

Cytopathic Effect (CPE) Inhibition: Visually score the protection of cells from virus-induced death.

-

MTT Assay: Quantify cell viability as described below.

-

Viral Protein/Enzyme Quantification: Measure the amount of a viral protein (e.g., p24 antigen for HIV-1) or enzyme activity (e.g., reverse transcriptase) in the culture supernatant.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that is toxic to 50% of the cells (IC50).[2][3][4][6]

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This model is predictive of efficacy against generalized tonic-clonic seizures.[1][9]

-

Animal Preparation: Use male mice (e.g., CF-1 strain). Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Seizure Induction: At the time of peak effect of the drug, induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A topical anesthetic should be applied to the corneas prior to electrode placement.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Abolition of the hindlimb tonic extension is considered protection.

-

Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

In Vivo Anticonvulsant Screening (Pentylenetetrazol - PTZ Test)

This model is used to identify compounds that may be effective against absence seizures.[12][16]

-

Animal Preparation: Use male mice. Administer the test compound at various doses.

-

Seizure Induction: At the time of peak effect of the drug, administer a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg).

-

Observation: Observe the mice for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: The absence of clonic seizures is considered protection.

-

Data Analysis: Calculate the ED50 for protection against PTZ-induced seizures.

Visualizations

Signaling Pathway Diagrams

Caption: Mechanism of Reverse Transcriptase Inhibition.

Caption: Potential Modulation of GABAergic Synapse.

Caption: Potential Sodium Channel Blockade Mechanism.

Caption: Potential Intrinsic Apoptosis Pathway Induction.

Experimental Workflow Diagram

Caption: Drug Discovery Workflow for Oxathiolane Derivatives.

Conclusion and Future Perspectives

The oxathiolane core has firmly established its significance in medicinal chemistry, primarily through its role in the development of life-saving antiviral medications. The success of lamivudine and emtricitabine has paved the way for continued exploration of this versatile scaffold. While the antiviral applications are well-documented, the potential of oxathiolane derivatives in other therapeutic areas, such as epilepsy and cancer, is an exciting and evolving field of research. Future work will likely focus on elucidating the precise mechanisms of action in these non-antiviral contexts, optimizing the structure-activity relationships for enhanced potency and selectivity, and expanding the therapeutic reach of this remarkable heterocyclic core. The development of novel, cost-effective, and stereoselective synthetic methodologies will also be crucial in unlocking the full potential of oxathiolane-based drug candidates.

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Integrated Platform Promises To Accelerate Drug Discovery | Technology Networks [technologynetworks.com]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 10. Drug Discovery Workflow - What is it? [vipergen.com]

- 11. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. biotage.com [biotage.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

Synthesis of 1,3-Oxathiolane from 2-Mercaptoethanol and Formaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 1,3-oxathiolane from the reaction of 2-mercaptoethanol and formaldehyde. This synthesis is a fundamental example of oxathioacetalization, a crucial transformation in organic chemistry for the protection of carbonyl groups and for the synthesis of biologically active molecules. This document details the reaction mechanism, provides a generalized experimental protocol based on established methods for similar aldehydes, and presents relevant quantitative and spectroscopic data. The guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

1,3-Oxathiolanes are five-membered heterocyclic compounds containing both an oxygen and a sulfur atom. This structural motif is present in a variety of biologically active molecules and serves as a valuable intermediate in organic synthesis. The formation of a 1,3-oxathiolane ring from an aldehyde or ketone and 2-mercaptoethanol is a common method for the protection of the carbonyl functionality. The reaction is typically reversible and is carried out under acidic conditions. This guide focuses on the synthesis of the parent 1,3-oxathiolane from formaldehyde and 2-mercaptoethanol.

Reaction Mechanism and Experimental Workflow

The synthesis of 1,3-oxathiolane from 2-mercaptoethanol and formaldehyde proceeds via an acid-catalyzed condensation reaction. The mechanism involves the protonation of the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack. The thiol group of 2-mercaptoethanol, being a stronger nucleophile than the hydroxyl group, attacks the activated carbonyl to form a hemithioacetal intermediate. Subsequent intramolecular cyclization through the attack of the hydroxyl group and elimination of a water molecule yields the 1,3-oxathiolane ring.

A general experimental workflow for this synthesis involves the azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.

Experimental Protocol

Materials:

-

2-Mercaptoethanol

-

Formaldehyde (e.g., 37% aqueous solution)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add toluene, 2-mercaptoethanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

While stirring, add the formaldehyde solution to the flask.

-

Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

-

Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the resulting crude 1,3-oxathiolane by distillation.

Quantitative Data

Quantitative data for the direct synthesis of 1,3-oxathiolane from formaldehyde is not explicitly detailed in the provided search results. However, yields for the synthesis of 2-substituted 1,3-oxathiolanes from other aldehydes under similar conditions have been reported.[1] These values can serve as an estimate for the expected yield of the parent compound.

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Crotonaldehyde | p-Toluenesulfonic acid | Benzene | 80 | [1] |

| Furfural | p-Toluenesulfonic acid | Benzene | 89 | [1] |

| Benzaldehyde | p-Toluenesulfonic acid | Benzene | 84 | [1] |

Table 1: Reported yields for the synthesis of 2-substituted 1,3-oxathiolanes.

Spectroscopic Data for 1,3-Oxathiolane

The structure of the synthesized 1,3-oxathiolane can be confirmed by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₃H₆OS |

| Molecular Weight | 90.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 148-150 °C |

| Density | 1.16 g/cm³ |

Table 2: Physical and Chemical Properties of 1,3-Oxathiolane.

Mass Spectrometry (MS):

-

The electron ionization mass spectrum of 1,3-oxathiolane shows characteristic fragmentation patterns that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 1,3-oxathiolane. The chemical shifts and coupling constants of the protons and carbons in the molecule are unique and can be used to confirm its structure.

Conclusion

The acid-catalyzed condensation of 2-mercaptoethanol and formaldehyde provides a straightforward and efficient method for the synthesis of 1,3-oxathiolane. The use of a Dean-Stark apparatus to remove water by azeotropic distillation is crucial for achieving high yields. This technical guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and relevant data to aid researchers in the successful synthesis and characterization of this important heterocyclic compound. The principles and procedures outlined herein are broadly applicable to the synthesis of a wide range of 1,3-oxathiolane derivatives, which are of significant interest in medicinal chemistry and drug development.

References

Unraveling the Aroma Profile of 2-Methyl-4-propyl-1,3-oxathiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the flavor and aroma components of 2-methyl-4-propyl-1,3-oxathiane, a potent sulfur-containing compound recognized for its significant contribution to the bouquet of various fruits and beverages. This document outlines the current scientific understanding of its isomers, sensory characteristics, and the analytical methodologies employed for its study.

Introduction to 2-Methyl-4-propyl-1,3-oxathiane

2-Methyl-4-propyl-1,3-oxathiane is a volatile organic compound that plays a crucial role in the characteristic aroma of passion fruit and has also been identified as a contributor to the complex flavor profile of wine.[1][2] It exists as cis- and trans-isomers, with the cis-isomer often being the more impactful of the two in terms of aroma.[3] The presence and concentration of this compound are of great interest to the food and beverage industries, as well as to researchers studying flavor chemistry and sensory perception.

The formation of 2-methyl-4-propyl-1,3-oxathiane in wine is understood to occur through the reaction of 3-sulfanylhexan-1-ol (3-SH), a well-known polyfunctional thiol, with acetaldehyde.[1][4][5] This reaction highlights the complex chemical transformations that contribute to the final sensory profile of fermented beverages.

Sensory Characteristics and Quantitative Data

The sensory profile of 2-methyl-4-propyl-1,3-oxathiane is multifaceted, with descriptors ranging from desirable "tropical fruit" and "green" notes to more challenging "sulphury" and "rubbery" characteristics.[3][6] The perception of these attributes is highly dependent on the specific isomer and its concentration. The quantitative data available for this compound, including its detection thresholds and concentrations found in wine, are summarized in the tables below.

| Isomer | Odor Detection Threshold in Water | Sensory Descriptors |

| (+)-cis-2-Methyl-4-propyl-1,3-oxathiane | 2 ppb | Sulphury, rubbery, tropical fruit[3] |

| (-)-cis-2-Methyl-4-propyl-1,3-oxathiane | 4 ppb | Flat, estery, camphoraceous[3] |

Table 1: Odor Detection Thresholds and Sensory Descriptors of cis-Isomers in Water. This table summarizes the distinct sensory properties and detection thresholds of the (+)- and (-)-cis isomers of 2-methyl-4-propyl-1,3-oxathiane in a neutral medium.

| Parameter | Value | Matrix |

| Odor Detection Threshold (85% cis / 15% trans mixture) | 7.1 µg/L | Neutral White Wine[4][5][7] |

| Concentration Range of cis-isomer | Undetectable (LOD = 2.6 ng/L) to 460 ng/L | Wine[1][4][5] |

Table 2: Quantitative Data in Wine. This table presents the sensory threshold of a cis/trans mixture and the typical concentration range of the cis-isomer found in various wines.

Experimental Protocols

The identification and quantification of 2-methyl-4-propyl-1,3-oxathiane in complex matrices like wine require sophisticated analytical techniques. The primary method cited in the literature is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5] A Stable Isotope Dilution Assay (SIDA) is often employed to achieve accurate quantification.[1][4][5]

While specific, detailed instrumental parameters are often method-dependent and require optimization for individual laboratory setups, a general workflow for the analysis is provided below.

General Protocol for HS-SPME-GC-MS Analysis

A generalized workflow for the analysis of 2-methyl-4-propyl-1,3-oxathiane in wine is as follows:

-

Sample Preparation: A known volume of wine is placed in a headspace vial. A deuterated internal standard (e.g., d4-2-methyl-4-propyl-1,3-oxathiane) is added for quantification via SIDA. The sample may be saturated with salt (e.g., NaCl) to improve the partitioning of volatile compounds into the headspace.

-

HS-SPME Extraction: The vial is incubated at a controlled temperature to allow volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period to adsorb the analytes.

-

GC-MS Analysis: The SPME fiber is desorbed in the hot injector of a gas chromatograph. The analytes are separated on a capillary column (the specific phase would be chosen based on the desired separation) and subsequently detected and identified by a mass spectrometer.

-

Quantification: The concentration of the target analyte is determined by comparing its peak area to that of the internal standard.

Note: For precise, replicable results, it is imperative to develop and validate a detailed protocol with optimized parameters for each specific application and instrument.

Sensory Evaluation Protocol

A structured sensory evaluation is crucial for understanding the impact of 2-methyl-4-propyl-1,3-oxathiane on the overall flavor profile of a product. A general approach to sensory analysis is outlined below:

-

Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing panelists with the relevant aroma standards and the rating scale to be used.

-

Sample Preparation and Presentation: Samples (e.g., wine spiked with known concentrations of the analyte and a control) are prepared and presented to panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature). Samples are typically served blind and in a randomized order.

-

Evaluation: Panelists evaluate the samples for the intensity of specific sensory attributes (e.g., "tropical fruit," "sulphury," "green") using a defined scale (e.g., a line scale or a category scale).

-

Data Analysis: The collected data is statistically analyzed to determine significant differences in sensory attributes between samples.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships.

Caption: HS-SPME-GC-MS analysis workflow for 2-methyl-4-propyl-1,3-oxathiane.

Caption: Formation of 2-methyl-4-propyl-1,3-oxathiane from its precursors in wine.

Olfactory Signaling

The precise olfactory receptors and signaling pathways responsible for the perception of 2-methyl-4-propyl-1,3-oxathiane have not been definitively identified in the reviewed literature. However, research into the perception of other volatile sulfur compounds suggests that the olfactory system possesses specialized receptors for these potent odorants. Some studies have indicated the involvement of metal ions, such as copper, in the activation of certain olfactory receptors by sulfur-containing ligands.[3] This suggests a complex mechanism of interaction at the molecular level. Further research is required to elucidate the specific receptors that bind to 2-methyl-4-propyl-1,3-oxathiane and the subsequent intracellular signaling cascade that leads to its distinct aroma perception.

Conclusion

2-Methyl-4-propyl-1,3-oxathiane is a flavor compound of significant interest due to its potent and complex sensory characteristics. Its presence in wine and passion fruit contributes to their desirable "tropical" notes, but its "sulphury" character also necessitates careful management in food and beverage production. The analytical methods for its detection and quantification are well-established, relying on GC-MS techniques. However, a deeper understanding of its sensory perception at the molecular level, including the identification of its specific olfactory receptors, remains a promising area for future research. This knowledge will be invaluable for flavor chemists, food scientists, and professionals in the fragrance and pharmaceutical industries seeking to modulate and utilize its unique sensory properties.

References

- 1. A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gencowinemakers.com [gencowinemakers.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. agw.org.au [agw.org.au]

- 5. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. awri.com.au [awri.com.au]

- 7. Where's the Wine Blog-Wine-enhanced travel inspiration - How to do a Sensory Evaluation of Wine [wheresthewineblog.com]

The Enigmatic Presence of Oxathiolane Derivatives in Fruits: A Technical Guide

An exploration into the natural occurrence, analysis, and biosynthetic origins of potent aroma compounds.

Introduction

Oxathiolane derivatives, a class of sulfur-containing heterocyclic compounds, are significant contributors to the complex and alluring aromas of various fruits. Despite their presence in trace amounts, their potent odor profiles, often characterized by tropical, fruity, and sometimes sulfury notes, make them key players in the sensory perception of fruit flavors. This technical guide provides an in-depth exploration of the natural occurrence of these compounds in fruits, with a primary focus on the well-documented presence of 2-methyl-4-propyl-1,3-oxathiane in passion fruit. The guide is intended for researchers, scientists, and drug development professionals interested in the chemistry, analysis, and potential applications of these fascinating natural products.

Natural Occurrence of Oxathiolane Derivatives in Fruits

The scientific literature predominantly highlights the presence of oxathiolane derivatives in yellow passion fruit (Passiflora edulis f. flavicarpa). The most notable of these is 2-methyl-4-propyl-1,3-oxathiane, a compound celebrated for its intensely tropical and passion fruit-like aroma.[1][2][3] While this specific derivative has been extensively studied in passion fruit, information regarding the natural occurrence of other oxathiolane derivatives in a wider variety of fruits remains limited. The challenges associated with the detection and identification of these compounds, primarily due to their low concentrations, contribute to this knowledge gap.[4][5][6]

Quantitative Data

Obtaining precise quantitative data for oxathiolane derivatives in fruits is notoriously difficult due to their low volatility and concentration, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. However, their extremely low odor thresholds mean that even at these minute concentrations, they can have a significant impact on the overall aroma profile of the fruit.

The table below summarizes the known information on the odor thresholds of 2-methyl-4-propyl-1,3-oxathiane, which underscores its potency as an aroma compound. Direct quantitative measurements in fruit matrices are scarce in publicly available literature.

| Compound | Isomer | Odor Threshold in Water | Sensory Description | Reference |

| 2-Methyl-4-propyl-1,3-oxathiane | (+)-cis | 2 ppb | Sulfury, rubbery, tropical fruit | [1] |

| 2-Methyl-4-propyl-1,3-oxathiane | (-)-cis | 4 ppb | Flat, estery, camphoraceous | [1] |

Note: ppb = parts per billion.

Experimental Protocols for Analysis

The analysis of volatile sulfur compounds, including oxathiolane derivatives, from fruit matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method for the extraction and identification of these trace-level compounds.[7][8]

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol is a synthesized methodology based on common practices described in the literature for the analysis of volatile sulfur compounds in fruits.

1. Sample Preparation:

-

Homogenize fresh fruit pulp to a uniform consistency.

-

For juice samples, use directly or after centrifugation to remove solids.

-

Weigh a precise amount of the homogenized pulp or juice (e.g., 5-10 g) into a headspace vial (e.g., 20 mL).

-

Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

-

If available, add an appropriate internal standard for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred for its broad selectivity for volatile and semi-volatile compounds, including sulfur compounds.[8]

-

Equilibration and Extraction:

-

Place the vial in a temperature-controlled agitator.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30-60 minutes) under continuous agitation.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, introduce the SPME fiber into the heated injector port of the GC-MS system for thermal desorption of the analytes (e.g., at 250 °C for 5 minutes in splitless mode).

-

Gas Chromatography:

-

Column: Use a capillary column suitable for separating volatile compounds, such as a DB-5ms or equivalent.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) to elute all compounds.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Acquire data in full scan mode to identify unknown compounds and in Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds to enhance sensitivity.

-

4. Compound Identification and Quantification:

-

Identification: Identify compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: For quantitative analysis, create a calibration curve using standard solutions of the target analytes.

Experimental Workflow Diagram

Biosynthesis of Oxathiolane Derivatives

The biosynthesis of oxathiolane and oxathiane derivatives in fruits is not yet fully elucidated, and the specific enzymes involved are still a subject of research. However, based on the known precursors and chemical principles, a plausible pathway can be proposed for the formation of 2-methyl-4-propyl-1,3-oxathiane in passion fruit.

The formation is believed to be a non-enzymatic or enzyme-assisted condensation reaction between a thiol and an aldehyde. The key precursors are thought to be:

-

3-Mercaptohexan-1-ol (3-MH): A potent thiol with a grapefruit-like aroma.

-

Acetaldehyde or trans-2-Hexenal: Aldehydes that are commonly found in fruits as products of lipid oxidation or amino acid metabolism.

The likely reaction involves the nucleophilic attack of the thiol group of 3-mercaptohexan-1-ol on the carbonyl carbon of the aldehyde, followed by cyclization with the hydroxyl group to form the stable 1,3-oxathiane ring structure.[9][10]

Proposed Biosynthetic Pathway Diagram

Conclusion

The study of oxathiolane derivatives in fruits is a captivating area of flavor chemistry. While 2-methyl-4-propyl-1,3-oxathiane in passion fruit stands out as a well-characterized example, the vast diversity of fruits suggests that many more of these potent aroma compounds await discovery. Advances in analytical instrumentation and methodologies will be crucial in uncovering the full spectrum of these naturally occurring sulfur heterocycles and in elucidating their biosynthetic pathways. A deeper understanding of these compounds holds significant potential for the food and fragrance industries, as well as for a more complete comprehension of the intricate chemistry of fruit flavors.

References

- 1. 2-tropical oxathiane, 67715-80-4 [thegoodscentscompany.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Volatile sulfur compounds in tropical fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]

- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preliminary Investigation of 1,2-Oxathiolane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-oxathiolane ring system, a five-membered heterocycle containing adjacent sulfur and oxygen atoms, represents a core scaffold in a variety of biologically active molecules. Derivatives of this heterocyclic system, particularly 1,2-oxathiolane 2,2-dioxides, commonly known as gamma-sultones, have garnered significant attention in medicinal chemistry and drug development. These compounds serve as versatile synthetic intermediates and have demonstrated a broad spectrum of pharmacological activities, including potent antiviral and anticancer properties. This technical guide provides a preliminary investigation into 1,2-oxathiolane derivatives, offering a compilation of synthetic methodologies, quantitative biological data, and an exploration of their mechanisms of action.

Physicochemical Properties of the 1,2-Oxathiolane Core

The parent 1,2-oxathiolane 2,2-dioxide, also known as propane-1,3-sultone, possesses distinct physicochemical properties that influence its reactivity and biological interactions.

| Property | Value | Reference |

| CAS Number | 1120-71-4 | [1] |

| Molecular Formula | C₃H₆O₃S | [1] |

| Molecular Weight | 122.143 g/mol | [1] |

Synthesis of 1,2-Oxathiolane Derivatives

The synthesis of the 1,2-oxathiolane core can be achieved through several synthetic routes. Key strategies include the intramolecular cyclization of hydroxyalkanesulfonic acids and modern catalytic methods such as rhodium-catalyzed C-H insertion.

Experimental Protocol 1: Intramolecular Cyclization of 4-Hydroxy-2-butanesulfonic Acid

This method describes the synthesis of 3-methyl-1,2-oxathiolane 2,2-dioxide via dehydration and intramolecular cyclization of 4-hydroxy-2-butanesulfonic acid.[2]

Materials:

-

4-hydroxy-2-butanesulfonic acid

-

Round-bottom flask

-

Vacuum distillation apparatus

Procedure:

-

Charge the round-bottom flask with 4-hydroxy-2-butanesulfonic acid.

-

Assemble the vacuum distillation apparatus.

-

Heat the flask to a temperature of 140-160 °C under reduced pressure (5-15 mmHg).

-

During heating, water is eliminated, leading to intramolecular cyclization to form the crude sultone.

-

The crude 3-methyl-1,2-oxathiolane 2,2-dioxide distills over. Collect the corresponding fraction.

-

The collected product can be further purified by a second vacuum distillation.

Experimental Protocol 2: Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol outlines a modern approach for the synthesis of δ-sultones (which share the 1,2-oxathiolane 2,2-dioxide core) via a rhodium-catalyzed C-H insertion reaction, starting from a diazo sulfonate precursor.[3][4]

Materials:

-

Diazo sulfonate precursor

-

Bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)] [Rh₂(esp)₂] (2 mol %)

-

Anhydrous solvent (e.g., methylene chloride)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the diazo sulfonate precursor in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add the rhodium catalyst (2 mol %) to the solution.

-

For reactions involving slow addition, prepare a solution of the diazo sulfonate and add it dropwise to a solution of the catalyst over several hours at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an extended period (e.g., 10 hours) to ensure complete cyclization.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and purify the resulting sultone using column chromatography.

Caption: General experimental workflow for the synthesis and evaluation of 1,2-oxathiolane derivatives.

Biological Activity of 1,2-Oxathiolane Derivatives

Antiviral Activity